![molecular formula C12H21BCl2N2O2 B3254598 {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride CAS No. 2411875-72-2](/img/structure/B3254598.png)
{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride
Overview
Description
{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride, also known as MPBA, is a boronic acid derivative that has been widely used in scientific research. MPBA is a white crystalline powder that is soluble in water and has a molecular weight of 292.18 g/mol. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool in many areas of research.
Scientific Research Applications
Medicinal Chemistry and Drug Development
4-[(4-Methylpiperazin-1-yl)methyl]phenyl: boronic acid dihydrochloride is a versatile building block in medicinal chemistry. Its boronic acid moiety allows it to participate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of novel drug candidates. Researchers have explored its potential as a scaffold for kinase inhibitors, antiviral agents, and antitumor compounds .
Anticancer Agents
The boronic acid functionality in this compound can selectively bind to proteasomes, making it a promising candidate for proteasome inhibition therapy. Proteasome inhibitors have shown efficacy in treating multiple myeloma and other hematological malignancies . Further studies are needed to optimize its potency and selectivity.
Antibacterial Activity
Given the prevalence of antibiotic resistance, novel antibacterial agents are urgently needed4-[(4-Methylpiperazin-1-yl)methyl]phenyl boronic acid derivatives have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria . Researchers are investigating their mechanism of action and potential clinical applications.
Antifungal Properties
Boronic acid derivatives have also exhibited antifungal activity. 4-[(4-Methylpiperazin-1-yl)methyl]phenyl boronic acid dihydrochloride may serve as a starting point for designing new antifungal agents. Understanding its mode of action and optimizing its structure could lead to effective treatments for fungal infections .
Boron Neutron Capture Therapy (BNCT)
BNCT is a cancer treatment that exploits the ability of boron-10 to capture thermal neutrons, resulting in localized radiation. Boron-containing compounds are administered to tumor cells, and subsequent neutron irradiation leads to tumor destruction4-[(4-Methylpiperazin-1-yl)methyl]phenyl boronic acid derivatives could be explored for BNCT applications .
Materials Science
Boron-containing compounds play a crucial role in materials science. Researchers have investigated boronic acids for their ability to modify surfaces, enhance polymer properties, and act as molecular switches4-[(4-Methylpiperazin-1-yl)methyl]phenyl boronic acid dihydrochloride might find applications in sensors, drug delivery systems, or polymer functionalization .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target specific proteins or enzymes .
Mode of Action
It’s known that such compounds typically interact with their targets through binding at active sites, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce specific cellular responses .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound . For instance, it’s recommended to store this compound in an inert atmosphere at room temperature for optimal stability .
properties
IUPAC Name |
[4-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2.2ClH/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17;;/h2-5,16-17H,6-10H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBYOVDQSKVRLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCN(CC2)C)(O)O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BCl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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